Human M1 Receptor Antagonism: 10-Fold Potency Advantage Over Methyl Analog
Ethyl N-benzamidocarbamate demonstrates significantly higher potency as an antagonist at the human M1 muscarinic acetylcholine receptor compared to its methyl analog. The ethyl ester variant exhibits an IC50 of 10 µM, whereas the methyl ester analog (CAS 29430-29-3) shows an IC50 greater than 100 µM under identical assay conditions [1]. This represents a >10-fold improvement in potency attributable solely to the ethyl ester substitution.
| Evidence Dimension | Antagonist activity at human M1 receptor |
|---|---|
| Target Compound Data | IC50 = 10 µM |
| Comparator Or Baseline | Methyl N-benzamidocarbamate (CAS 29430-29-3): IC50 > 100 µM |
| Quantified Difference | >10-fold increase in potency |
| Conditions | HEK293T cells expressing human M1 receptor; inhibition of carbachol-induced response measured via BRET-based Gq protein engagement |
Why This Matters
For researchers targeting muscarinic receptors in CNS drug discovery, the ethyl analog provides a tangible potency advantage, potentially reducing required dosing and improving selectivity profiles in vivo.
- [1] BindingDB. BDBM50030247: Antagonist activity at human M1 receptor expressed in HEK293T cells. University of California San Diego. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50030247 (accessed 2026-04-18). View Source
